molecular formula C13H9ClFNO B8677068 (2-Amino-5-chloro-4-fluoro-phenyl)-phenyl-methanone

(2-Amino-5-chloro-4-fluoro-phenyl)-phenyl-methanone

Cat. No.: B8677068
M. Wt: 249.67 g/mol
InChI Key: RWKKNMKXBANZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-chloro-4-fluoro-phenyl)-phenyl-methanone is a useful research compound. Its molecular formula is C13H9ClFNO and its molecular weight is 249.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

IUPAC Name

(2-amino-5-chloro-4-fluorophenyl)-phenylmethanone

InChI

InChI=1S/C13H9ClFNO/c14-10-6-9(12(16)7-11(10)15)13(17)8-4-2-1-3-5-8/h1-7H,16H2

InChI Key

RWKKNMKXBANZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of phenylmagnesium bromide (7.18 ml, 3M solution in diethyl ether, 21.5 mmol) in diethyl ether (15 ml) was added to a solution of 2-amino-5-chloro-4-fluoro-benzonitrile (1225 mg, 7.18 mmol) in diethyl ether (20 ml) at 0° C. The reaction mixture was then stirred at reflux for 2 h, cooled to room temperature and quenched carefully by addition of 2N HCl (˜40 ml). The mixture was heated to 55° C. for 3 h and then cooled to room temperature again. 3N NaOH (˜20 ml) was added carefully at 0° C. to adjust the pH to 9. The mixture was extracted with EtOAc and the combined extracts were washed with brine, dried with Na2SO4 and evaporated. The remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 95:5-90:10) to afford the title compound (1667 mg, 93%) as yellow solid. MS (ESI): 250.3 (M+H)+.
Quantity
7.18 mL
Type
reactant
Reaction Step One
Quantity
1225 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.